Methyl D-galacturonate
Description
Contextualization within Pectin (B1162225) Polysaccharide Architecture
Pectin is a family of intricate polysaccharides, with homogalacturonan (HG) being its most abundant constituent, making up over 65% of the total pectin content. nih.gov The backbone of HG is a linear chain of α-1,4-linked D-galacturonic acid (GalA) residues. nih.govfrontiersin.org A key feature of this architecture is the esterification of the carboxyl group at the C-6 position of these GalA units with methanol (B129727), forming D-galacturonic acid methyl ester. nih.govacs.org This methylation is a critical determinant of the physicochemical properties of pectin.
The degree of methyl-esterification (DM), which is the proportion of galacturonic acid residues that are esterified, significantly influences pectin's functionality. nih.govmdpi.com Pectins are broadly classified as high-methoxy (HMP) if more than 50% of the carboxyl groups are esterified, and low-methoxy (LMP) if the esterification is less than 50%. ncsu.edu This seemingly simple chemical modification has profound implications for the gelling behavior of pectin. HMP forms gels in acidic conditions with high sugar concentrations, whereas LMP forms gels in the presence of divalent cations like calcium. mdpi.com
Beyond the homogalacturonan 'smooth' regions, pectin also contains highly branched 'hairy regions' known as rhamnogalacturonan I (RG-I) and the more complex rhamnogalacturonan II (RG-II). nih.govpectinproducers.compectinproducers.com While D-galacturonic acid is the principal component of the smooth regions, these hairy regions contain a variety of other neutral sugars. pectinproducers.compectinproducers.com Recent studies have also identified methyl esterification within the complex structure of RG-II, further highlighting the widespread nature of this modification within the pectin family. nih.gov
Significance in Plant Cell Wall Structural Integrity and Function
The primary cell wall of plants is a dynamic and complex structure that provides mechanical support, determines cell shape, and mediates interactions with the environment. Pectin, and specifically the methylation state of its D-galacturonic acid residues, plays a crucial role in these functions. Pectin is synthesized in the Golgi apparatus in a highly methyl-esterified state and is then secreted into the cell wall. nih.govfrontiersin.org
The dynamic control of pectin methylation is implicated in various physiological processes in plants, including cell growth, morphogenesis, and defense responses. nih.govfrontiersin.org For instance, regions of the cell wall that need to be more flexible to allow for cell expansion may have a higher degree of methyl-esterification, which prevents the formation of rigid calcium cross-links. Conversely, in mature tissues or as part of a defense response, increased de-esterification can lead to a more rigid cell wall. researchgate.net
Furthermore, the pattern of methyl-esterification has been shown to be spatially regulated within the cell wall matrix. For example, specific patterns of de-esterification can occur at sites of cell separation, such as at the formation of intercellular air spaces. researchgate.net This precise control underscores the importance of D-galacturonic acid methyl ester and its enzymatic modification in the intricate processes of plant development and adaptation.
Historical Perspectives on D-Galacturonic Acid Methyl Ester Research
The study of D-galacturonic acid methyl ester is intrinsically linked to the history of pectin research. Pectin was first described by Henri Braconnot in 1824. acs.orgnih.gov However, it was not until the early 20th century that the chemical nature of pectin and its constituent monomers began to be unraveled.
A significant milestone in this area was the work of Felix Ehrlich, who in 1917 reported the hydrolysis of pectin to yield D-galacturonic acid. acs.org This discovery laid the foundation for understanding the fundamental building block of this important biopolymer. Subsequent research focused on elucidating the polymeric nature of pectin and the presence of methyl ester groups. The term "degree of esterification" became a central concept in pectin chemistry, and methods for its determination were developed.
Early research on pectin was largely driven by its applications in the food industry as a gelling agent in jams and jellies. diva-portal.org The distinction between high-methoxy and low-methoxy pectins and their different gelling mechanisms became commercially important. This industrial interest spurred further research into the chemical modification of pectin, including methods for de-esterification to produce low-methoxy pectins.
In more recent decades, advancements in analytical techniques have allowed for a more detailed understanding of pectin structure and the distribution of D-galacturonic acid methyl esters. Techniques like high-performance anion-exchange chromatography and capillary electrophoresis have been instrumental in separating and analyzing partially methyl-esterified oligomers produced by enzymatic digestion of pectin. frontiersin.orgnih.gov This has provided deeper insights into the fine structure of pectin and the specific patterns of methyl-esterification. The development of monoclonal antibodies that can recognize specific patterns of methyl-esterified homogalacturonan has also been a powerful tool for studying the in-situ distribution of these epitopes within the plant cell wall. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKAUSCLTVFGO-KCDKBNATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16048-08-1 | |
| Record name | Methyl-o-D-galacturonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016048081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL-O-D-GALACTURONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X890382180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Chemical Modification of D Galacturonic Acid Methyl Ester
Regioselective Synthesis of D-Galacturonic Acid Methyl Ester Derivatives
Regioselective synthesis enables the precise modification of specific hydroxyl groups within the D-galacturonic acid methyl ester molecule, leading to well-defined derivatives. One established method involves the strategic use of protecting groups. For instance, D-galacturonic acid can be converted into α-methyl-D-galacturonoside methyl ester by treatment with 1% methanolic hydrogen chloride. This product can then be reacted with acetone (B3395972) in the presence of an acid catalyst to form 3:4-monoacetone α-methyl-D-galacturonoside methyl ester, selectively protecting the hydroxyl groups at the C-3 and C-4 positions. This intermediate allows for targeted modification of the remaining free hydroxyl group, such as methylation at the C-2 position using silver oxide and methyl iodide. Subsequent removal of the acetone protecting group yields the 2-methyl derivative.
Another key area of regioselective synthesis is the formation of glycosidic bonds. The stereoselective α-(1→4) glycosylation between two D-galacturonic acid ester derivatives has been achieved, producing disaccharides in good yields. nih.gov The choice of glycosyl donor is critical for controlling the stereochemistry of the newly formed bond. For example, the use of imidate donors has been shown to be effective in glycosylation reactions involving uronic acids, sometimes providing better yields and selectivity compared to traditional glycosyl bromides. nih.gov The use of a cyano-orthoester donor, methyl 3,4-di-O-acetyl-1,2-O-[1-(exo-cyano)ethylidene]-α-D-galactopyranuronate, in the presence of tritylium (B1200429) perchlorate, has been used to synthesize β(1→2)- and β(1→3)-linked disaccharides with high stereoselectivity. nih.gov
Table 1: Examples of Regioselective Reactions
| Starting Material | Reagents | Product | Selectivity |
|---|---|---|---|
| α-Methyl-D-galacturonoside methyl ester | Acetone, H+ | 3:4-Monoacetone α-methyl-D-galacturonoside methyl ester | Protection of C-3 and C-4 hydroxyls |
| 3:4-Monoacetone α-methyl-D-galacturonoside methyl ester | Ag2O, CH3I | 2-Methyl-3:4-monoacetone α-methyl-D-galacturonoside methyl ester | Methylation of C-2 hydroxyl |
Strategies for the Preparation of Methyl-Esterified Oligo-D-Galacturonides
The synthesis of oligo-D-galacturonides with specific patterns of methyl esterification is crucial for studying the biological activities and physicochemical properties of pectin (B1162225) fragments. A successful strategy has been developed for the chemical synthesis of selectively methyl-esterified oligomers of galacturonic acid. rsc.org This approach begins with monomeric building blocks prepared from galactose pentaacetate. rsc.org
The core of this strategy involves:
Glycosylation: Galactose-based glycosyl donors and acceptors are coupled using the n-pentenyl glycosylation method to assemble oligogalactans. This technique has been used to produce trigalactans with desired α-linkages in yields ranging from 50% to 74%. rsc.org
Regiocontrolled Oxidation: The resulting oligogalactans are then subjected to oxidation at the C-6 position. The choice of protecting group at C-6 determines whether a carboxylic acid or a methyl ester is formed upon oxidation. This allows for the precise, regiocontrolled introduction of methyl esters at specific locations within the oligomer chain. rsc.org
This method provides a pathway to monomethyl-esterified trigalacturonans, which are valuable tools for research into pectic oligosaccharides. rsc.org Alternative approaches have utilized various glycosyl donors, such as imidates, to construct the oligosaccharide backbone before deprotection and modification steps. nih.gov
Table 2: Synthetic Strategy for Methyl-Esterified Oligogalacturonides
| Step | Description | Key Reagents/Methods | Outcome |
|---|---|---|---|
| 1. Monomer Preparation | Synthesis of glycosyl donors and acceptors | Galactose pentaacetate | Building blocks for glycosylation |
| 2. Glycosylation | Coupling of monomers to form oligogalactan chain | n-Pentenyl glycosylation | α-linked trigalactans |
Chemical Modifications Involving D-Galacturonic Acid Methyl Ester Residues within Polymeric Structures
D-Galacturonic acid methyl ester residues are most commonly found within the polymeric structure of pectin. The degree of methyl esterification (DE) is a critical parameter that dictates the functional properties of pectin, such as its ability to form gels. ncsu.edu Pectins are classified as high-methoxy (HMP) if the DE is over 50% and low-methoxy (LMP) if the DE is below 50%. ncsu.edumdpi.com Chemical modification of these ester groups within the polymer chain is a common practice to tailor pectin's functionality.
One of the most frequent modifications is de-esterification , which is the cleavage of the methyl ester to yield a free carboxyl group. This can occur as a side reaction during pectin extraction in both acidic or basic aqueous systems. ncsu.edu Controlled de-esterification of HMP is used to produce LMP. When this process is carried out using ammonia, some of the methyl ester groups are converted into amide groups, resulting in amidated low-methoxyl pectin. mdpi.com
Conversely, esterification can be performed on the polymer. The carboxylate form of pectin can be reacted with alkylation agents to introduce new ester groups. For example, long-chain alkyl bromides can be reacted with pectin in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) (TBA) bromide. ncsu.edu This introduces hydrophobic alkyl groups, which decreases the water solubility of the resulting pectin derivative. ncsu.edu
Another significant modification is graft copolymerization . A novel green graft copolymer has been synthesized by grafting methyl methacrylate (B99206) (MMA) onto a Poly-D-galacturonic acid methyl ester (PDGAME) backbone using a radical graft copolymerization technique. researchgate.net This process fundamentally alters the polymer's structure and properties, creating a new material with enhanced adsorption capabilities for certain elements. researchgate.net
Table 3: Chemical Modifications of Polymeric D-Galacturonic Acid Methyl Ester
| Modification Type | Description | Reagents/Conditions | Resulting Polymer |
|---|---|---|---|
| De-esterification (Saponification) | Cleavage of methyl ester to form carboxylate groups | Acidic or basic aqueous solutions | Low-methoxy pectin (LMP) |
| Amidation | Conversion of methyl ester groups to amide groups | Ammonia | Amidated low-methoxy pectin |
| Transesterification | Introduction of new, often hydrophobic, ester groups | Alkyl bromides, Phase transfer catalyst (TBA bromide) | Hydrophobically modified pectin |
Enzymology and Biosynthesis of D Galacturonic Acid Methyl Ester Containing Polymers
Enzymatic Esterification of D-Galacturonic Acid Units: Pectin (B1162225) Methyltransferases and Related Enzymes
Pectin methyltransferases (PMTs) are key enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-6 carboxyl group of galacturonic acid residues within homogalacturonan, a major component of pectin. nih.govnih.gov This esterification process is a crucial step in the biosynthesis of pectin, occurring within the Golgi apparatus before the polysaccharides are secreted into the cell wall. cirad.fr
Research on pectin methyltransferase from soybean hypocotyls revealed that the enzyme is membrane-bound and exhibits optimal activity at a pH of 6.8 and a temperature range of 35-40°C. nih.gov The addition of pectin with a low degree of methyl-esterification (DE) as an external substrate significantly enhanced the incorporation of methyl groups, indicating the enzyme's preference for less-esterified pectin chains. nih.gov The Michaelis constants for SAM and a pectin with a 22% DE were determined to be 0.23 mM and 66 µg/ml, respectively. nih.gov
The enzymatic product of PMT activity is a methyl-esterified pectin. The attachment of the methyl group via an ester linkage has been confirmed through experiments where radiolabeled methanol (B129727) was released from the product after treatment with pectin methylesterase or mild alkali. nih.gov This enzymatic modification is critical for producing the highly methylesterified pectins found in vivo. nih.gov
The table below summarizes the key characteristics of a studied pectin methyltransferase.
| Property | Value | Reference |
| Enzyme Source | Etiolated soybean hypocotyls | nih.gov |
| Optimal pH | 6.8 | nih.gov |
| Optimal Temperature | 35-40 °C | nih.gov |
| Substrate (Methyl Donor) | S-adenosyl-L-methionine (SAM) | nih.gov |
| Substrate (Acceptor) | Pectin (low DE) | nih.gov |
| Apparent Km for SAM | 0.23 mM | nih.gov |
| Apparent Km for Pectin (DE 22%) | 66 µg/ml | nih.gov |
Biological Pathways of D-Galacturonic Acid Methyl Ester Incorporation into Polysaccharides
The biosynthesis of pectin, a complex family of polysaccharides, is a highly orchestrated process that takes place in the Golgi apparatus. cirad.frnih.gov It is estimated that the synthesis of pectin requires the coordinated action of at least 67 different enzymes, including glycosyltransferases, methyltransferases, and acetyltransferases. nih.gov
The journey of pectin biosynthesis begins with the synthesis of nucleotide sugars, the activated precursors for polysaccharide assembly, on the cytosolic side of the Golgi. For the formation of the D-galacturonic acid backbone of homogalacturonan, UDP-D-glucuronic acid is converted to UDP-D-galacturonic acid by the enzyme UDP-D-glucuronate 4-epimerase. nih.gov
Once the homogalacturonan backbone is polymerized from UDP-D-galacturonic acid by galacturonosyltransferases, it undergoes modification. Pectin methyltransferases (PMTs) then catalyze the methyl-esterification of the galacturonic acid units at the C-6 carboxyl position. cirad.frnih.gov This process is believed to occur in the medial- and trans-Golgi cisternae. cirad.fr The resulting highly methylesterified pectins are then secreted into the cell wall. cirad.fr
The degree of methyl esterification is a critical factor that influences the properties of pectin. It can be further modified in the cell wall by the action of pectin methylesterases. cirad.fr
Enzymatic De-esterification (Demethoxylation) Processes and Associated Enzymes (Pectin Methylesterases)
Pectin methylesterases (PMEs) are ubiquitous enzymes in plants that catalyze the de-esterification of the methyl ester group from the C-6 carboxyl of galacturonic acid residues in pectin, leading to the formation of acidic pectins, protons, and methanol. cirad.frfrontiersin.orgebi.ac.uk This process, also known as demethoxylation, plays a pivotal role in remodeling the plant cell wall and is involved in various physiological processes, including fruit maturation, cell adhesion, and stem elongation. cirad.frinfinitabiotech.com
PMEs exist in multigene families, giving rise to various isoforms with different modes of action and optimal pH ranges. cirad.frfrontiersin.org The action of PMEs can significantly alter the physicochemical properties of pectin and the cell wall. frontiersin.org
There are two primary modes of action for PMEs:
Blockwise or Linear De-esterification: This mode is characteristic of plant PMEs. researchgate.netnih.gov The enzyme acts processively along the pectin chain, removing multiple methyl ester groups consecutively. This creates blocks of negatively charged, non-esterified galacturonic acid residues. researchgate.net These blocks can then interact with divalent cations like calcium (Ca²⁺) to form "egg-box" structures, leading to gel formation and stiffening of the cell wall. infinitabiotech.comresearchgate.net
Random De-esterification: This mode is typical of fungal PMEs. infinitabiotech.comresearchgate.net The enzyme acts randomly along the pectin chain, releasing protons and creating a more heterogeneous distribution of charged residues. cirad.frinfinitabiotech.com This random de-esterification can make the pectin chain more susceptible to degradation by other enzymes like polygalacturonases, contributing to cell wall loosening. cirad.frinfinitabiotech.com
The activity of PMEs is also influenced by pH. For example, some plant PMEs with an alkaline isoelectric point (pI) and an alkaline pH optimum exhibit a multiple-attack mechanism, leading to a high degree of multiple attacks on the pectin chain. nih.gov In contrast, fungal PMEs with an acidic pI and an acidic pH optimum tend to follow a multiple-chain mechanism. nih.gov
The table below provides a comparative overview of the different de-esterification mechanisms.
| Feature | Plant PME | Fungal PME | Chemical (Alkaline) |
| Mode of Action | Blockwise (Linear) researchgate.netnih.gov | Random infinitabiotech.comresearchgate.net | Random researchgate.net |
| Mechanism | Single-chain or multiple-attack frontiersin.orgnih.gov | Multiple-chain frontiersin.orgnih.gov | N/A |
| Products | Blocks of free carboxyl groups researchgate.net | Randomly distributed free carboxyl groups researchgate.net | Randomly distributed free carboxyl groups researchgate.net |
| Effect on Cell Wall | Stiffening (via Ca²⁺ bridges) infinitabiotech.comresearchgate.net | Loosening (promotes degradation) cirad.frinfinitabiotech.com | N/A |
| Typical pH Optimum | Alkaline nih.gov | Acidic nih.gov | Alkaline researchgate.net |
The controlled action of PMEs is crucial for regulating cell wall plasticity, porosity, and integrity in response to developmental cues and environmental stresses such as heat. frontiersin.org
Advanced Spectroscopic and Chromatographic Characterization of D Galacturonic Acid Methyl Ester and Its Polymeric Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Ester Group Analysis and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and conformational analysis of D-Galacturonic acid methyl ester and its polymeric forms. journalejnfs.comnih.gov Both ¹H and ¹³C NMR provide detailed information on the degree of methyl esterification (DM) and the distribution of methyl esters along the polygalacturonic acid chain. nih.govauremn.org.br
In ¹H NMR spectroscopy, the signal corresponding to the methyl protons of the ester group typically appears around 3.73 ppm. researchgate.net The degree of methylation can be determined by comparing the integral of this methyl signal to that of the anomeric protons of the galacturonic acid residues. nih.govnih.gov A simple method for determining the DM involves hydrolyzing the pectin (B1162225) esters and directly measuring the resulting methanol (B129727) by ¹H NMR. nih.gov
¹³C NMR spectroscopy offers complementary information. The C-6 carbon of the galacturonic acid residue exhibits distinct chemical shifts depending on whether it is a free carboxylic acid or a methyl ester. Typically, the signal for the esterified carboxyl group (COOCH₃) appears at a different chemical shift than the non-esterified carboxyl group (COOH). auremn.org.bragriculturejournals.cz The resonance for the methyl carbon of the ester group is also clearly identifiable. auremn.org.br Solid-state ¹³C CP/MAS NMR has proven valuable for analyzing pectins, as it overcomes the challenges associated with the high viscosity of pectin solutions. agriculturejournals.cz The degree of methylation can be estimated by analyzing the relative areas of the C-6, COOCH₃, and OCOCH₃ resonance signals. agriculturejournals.cz
Furthermore, 2D NMR techniques, such as COSY and HSQC, are employed to resolve overlapping signals and provide a more detailed assignment of the chemical structure, including the identification of different sugar residues and their linkages within the pectin polymer. researchgate.net Conformational studies of the galacturonic acid methyl ester units can also be performed using NMR, providing insights into the three-dimensional structure of pectin in solution and solid states. agriculturejournals.czagriculturejournals.cz
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for D-Galacturonic Acid Methyl Ester Moieties in Pectin
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| ¹H | Methyl protons (-OCH₃) | ~3.73 | researchgate.net |
| ¹H | Anomeric proton (H-1) | 4.81 - 5.09 | auremn.org.brresearchgate.net |
| ¹³C | C-6 (esterified) | ~170.6 - 176.0 | auremn.org.br |
| ¹³C | C-6 (non-esterified) | ~172.9 - 178.5 | auremn.org.br |
| ¹³C | Methyl carbon (-OCH₃) | ~52.9 - 55.1 | auremn.org.br |
| ¹³C | Anomeric carbon (C-1) | ~99.46 - 102.7 | auremn.org.brresearchgate.net |
Fourier Transform-Infrared (FT-IR) Spectroscopy for Quantification of Methyl Esterification Degree
Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and non-destructive method widely used to determine the degree of methyl esterification (DM) of pectins. researchgate.netinrae.fr This technique relies on the principle that different functional groups absorb infrared radiation at characteristic frequencies.
The FT-IR spectra of pectins show two significant absorption bands in the carbonyl stretching region that are crucial for DM determination. researchgate.netinrae.fr The band appearing at approximately 1740-1749 cm⁻¹ is attributed to the C=O stretching vibration of the esterified carboxyl group (-COOCH₃). researchgate.netinrae.frnih.gov The band at around 1600-1630 cm⁻¹ corresponds to the asymmetric stretching vibration of the carboxylate anion (-COO⁻). researchgate.netnih.gov
The degree of methyl esterification is calculated from the ratio of the area or intensity of the ester carbonyl peak to the sum of the areas or intensities of both the ester and carboxylate peaks. researchgate.netinrae.frnih.gov A linear relationship has been established between this peak area ratio and the DM determined by other methods, such as titration or gas chromatography. researchgate.netnih.gov This allows for the creation of a calibration curve for the accurate quantification of DM in unknown pectin samples. nih.govacs.org
The FT-IR method is advantageous due to its simplicity, speed, and the small sample quantity required (less than 1 mg). researchgate.net It can be applied to solid samples, and in some cases, even to crude cell wall preparations without the need for pectin isolation. researchgate.netinrae.fr However, factors such as moisture content and the presence of other compounds like proteins can interfere with the spectra, potentially requiring deconvolution of the peaks for accurate analysis, especially in complex matrices. nih.govcapes.gov.br
Table 2: Characteristic FT-IR Absorption Bands for Pectin Methyl Esterification Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~1740 - 1749 | C=O stretching | Esterified carboxyl group (-COOCH₃) | researchgate.netinrae.frnih.gov |
| ~1600 - 1630 | Asymmetric stretching | Carboxylate anion (-COO⁻) | researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC) for Analysis of Methylated Oligosaccharide Fragments
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of D-Galacturonic acid methyl ester and its oligomeric forms. It is particularly useful for separating and quantifying methylated oligosaccharide fragments, providing insights into the distribution of methyl esters along the pectin chain. mdpi.comacs.org
One common approach involves the enzymatic or chemical hydrolysis of pectin to generate a mixture of oligosaccharides. mdpi.comnih.gov These fragments can then be separated by HPLC based on their size, charge, and hydrophilicity. mdpi.compectinworld.com Size-exclusion chromatography (SEC) can be used to separate oligosaccharides based on their molecular weight. flvc.org Anion-exchange chromatography is effective for separating fragments based on the number of free carboxyl groups, thus providing information on the degree of methylation. pectinworld.com Hydrophilic interaction liquid chromatography (HILIC) has also been employed for the simultaneous separation and structural analysis of oligogalacturonides. nih.gov
The detection of these oligosaccharides can be achieved using various detectors, including refractive index (RI) detectors, UV detectors (at around 210 nm for the carboxyl group), and contactless conductivity detectors. nih.govflvc.orgresearchgate.net The conductivity of pectin solutions is inversely related to the DM, as a lower degree of methylation results in a higher negative charge density. flvc.org
Table 3: HPLC Methods for the Analysis of Pectin Methylation
| HPLC Mode | Principle | Application | Reference |
| Size-Exclusion Chromatography (SEC) | Separation by molecular size | Determination of molecular weight distribution of pectin fragments | flvc.org |
| Anion-Exchange Chromatography | Separation by charge | Separation of oligosaccharides based on the number of free carboxyl groups | pectinworld.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity | Separation and analysis of oligogalacturonides | nih.gov |
| Reversed-Phase HPLC | Separation based on hydrophobicity | Quantification of methanol released after saponification to determine DM | mdpi.com |
Mass Spectrometry-Based Approaches for Oligosaccharide Methylation Profiling
Mass spectrometry (MS) has become an indispensable tool for the structural characterization of complex carbohydrates like pectin, offering high sensitivity and the ability to analyze mixtures. nih.gov When coupled with separation techniques like HPLC or used in tandem (MS/MS), it provides detailed information on the methylation patterns of oligosaccharides derived from pectin. mdpi.comnih.gov
Following enzymatic or chemical digestion of pectin, the resulting mixture of oligosaccharides can be analyzed by MS. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact oligosaccharides. nih.govyoutube.com Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is another common technique used for the analysis of pectic oligosaccharides. nih.govmdpi.com
The mass spectrum reveals the molecular weights of the different oligosaccharide fragments, allowing for the determination of their degree of polymerization (DP) and the number of methyl ester groups. mdpi.com For instance, the mass difference between a non-methylated and a mono-methyl-esterified galacturonic acid residue is 14 Da (CH₂ group).
Tandem mass spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure of the oligosaccharides. nih.govyoutube.com By inducing fragmentation of a selected parent ion, the resulting fragment ions provide information about the sequence of the monosaccharides and the location of the methyl ester groups along the chain. nih.govresearchgate.net This allows for a detailed methylation profiling of the pectic oligosaccharides. For example, the analysis of fragment ions can distinguish between different isomers of a methyl-esterified tetramer of galacturonic acid. nih.gov
Table 4: Mass Spectrometry Techniques for Pectin Methylation Analysis
| Technique | Ionization Method | Information Obtained | Reference |
| ESI-MS | Electrospray Ionization | Molecular weight of oligosaccharides, degree of polymerization, number of methyl esters | nih.gov |
| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization | Molecular weight distribution of pectic oligosaccharides | nih.govmdpi.com |
| HILIC-ESI-MS/MS | Hydrophilic Interaction Liquid Chromatography coupled to ESI-MS/MS | Separation and detailed structural analysis of methylated oligogalacturonides, including location of methyl esters | nih.gov |
Conformational Analysis and Molecular Modeling of D Galacturonic Acid Methyl Ester Residues in Biopolymers
Influence of Methyl Esterification on D-Galacturonic Acid Conformation within Polymeric Chains
The presence of a methyl ester group on a D-galacturonic acid residue within a polysaccharide chain, such as pectin (B1162225), significantly influences the polymer's local and global conformation. Pectin is primarily composed of a homogalacturonan backbone, which consists of α-1,4-linked D-galacturonic acid units. acs.orgnih.gov The degree of methyl-esterification (DM), defined as the percentage of carboxyl groups that are esterified, is a crucial parameter affecting the polymer's flexibility, solubility, and interaction with other molecules and ions. espublisher.commdpi.com
Furthermore, the distribution of methyl esters along the chain, often referred to as the degree of blockiness (DB), plays a significant role. nih.gov Pectins can have a random distribution of methyl esters or a blockwise distribution, where stretches of esterified or non-esterified residues are contiguous. nih.govnih.gov A blockwise distribution of non-esterified residues can create regions that are capable of forming strong intermolecular associations, particularly through calcium bridging between the free carboxyl groups, leading to gel formation. nih.gov In contrast, a random distribution of methyl esters results in different conformational properties and gelling mechanisms. nih.gov The pattern of methyl-esterification is therefore a critical factor in determining the three-dimensional architecture and functional properties of pectin. nih.govnih.gov
Table 1: Influence of Degree of Methyl-Esterification (DM) on Pectin Properties
| Degree of Methyl-Esterification (DM) | Predominant Charge | Inter-residue Interaction | Chain Conformation | Gelling Mechanism |
|---|---|---|---|---|
| High-Methoxyl Pectin (HMP) (DM > 50%) | Low negative charge | Reduced electrostatic repulsion, increased hydrophobic interactions | More flexible, can be more coiled | Forms gels in the presence of high sugar concentrations and acidic conditions (pH 2.5-3.5) through hydrogen bonding and hydrophobic interactions. mdpi.com |
| Low-Methoxyl Pectin (LMP) (DM < 50%) | High negative charge | Strong electrostatic repulsion | More extended and rigid | Forms gels in the presence of divalent cations (e.g., Ca²⁺) that cross-link the free carboxyl groups. mdpi.com |
Stereochemical Features of D-Galacturonic Acid Methyl Ester Linkages within Polysaccharide Architectures
The primary structure of the homogalacturonan region of pectin is characterized by D-galacturonic acid residues linked by α-1,4 glycosidic bonds. acs.org This specific linkage imparts a right-handed helical conformation to the polysaccharide chain. The D-galacturonic acid residues are in the ⁴C₁ chair conformation.
Computational Approaches for Simulating D-Galacturonic Acid Methyl Ester-Containing Macromolecules
Computational modeling has become an indispensable tool for understanding the conformational dynamics and intermolecular interactions of complex biopolymers like pectin. Various computational techniques are employed to simulate macromolecules containing D-galacturonic acid methyl ester residues.
Molecular Dynamics (MD) simulations are a powerful method for studying the atomistic-level behavior of polysaccharides over time. nih.govyoutube.com In MD simulations, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This approach can provide detailed insights into the conformational flexibility of the polysaccharide chain, the role of solvent molecules, and the interactions with ions and other molecules. For pectins, MD simulations can be used to investigate how the degree and pattern of methyl esterification influence the polymer's three-dimensional structure and dynamics in solution. researchgate.net
Quantum Mechanical (QM) calculations can be used to obtain highly accurate information about the electronic structure and energetics of smaller fragments of the polysaccharide, such as disaccharides. nih.gov These calculations can help in parameterizing the force fields used in MD simulations, ensuring that they accurately represent the behavior of the D-galacturonic acid methyl ester residues.
Coarse-Grained (CG) modeling , such as Dissipative Particle Dynamics (DPD), is another approach used for simulating large-scale phenomena over longer timescales. researchgate.net In CG models, groups of atoms are represented as single particles, which significantly reduces the computational cost. This method is particularly useful for studying processes like gel formation and the self-assembly of pectin chains, where the collective behavior of many polymer chains is of interest. researchgate.net
Table 2: Summary of Computational Approaches for Pectin Simulation
| Computational Method | Level of Detail | Typical Application | Key Insights |
|---|---|---|---|
| Molecular Dynamics (MD) | Atomistic | Simulating the behavior of single or multiple polymer chains in solution. nih.govresearchgate.net | Provides detailed information on chain flexibility, solvent interactions, and binding of small molecules. youtube.com |
| Quantum Mechanics (QM) | Electronic | Calculating accurate energies and geometries of small molecular fragments (e.g., disaccharides). nih.gov | Used for force field parameterization and understanding the nature of glycosidic linkages. |
| Coarse-Grained (CG) / Dissipative Particle Dynamics (DPD) | Supramolecular | Modeling large-scale assembly and aggregation of polymer chains. researchgate.net | Simulates phenomena like gel formation and phase behavior that are computationally expensive at the atomistic level. researchgate.net |
Biological and Biochemical Roles of D Galacturonic Acid Methyl Ester in Cellular and Extracellular Matrix Contexts
Metabolic Pathways of D-Galacturonic Acid Methyl Ester and its Degradation Products
D-Galacturonic acid, the primary component of pectin (B1162225), and its methyl ester form are central to the carbon cycle in pectin-rich environments. microbenotes.com The degradation of pectin, a complex polysaccharide, is a multi-step process involving a variety of enzymes that ultimately release D-galacturonic acid and its derivatives. These smaller molecules are then channeled into the metabolic pathways of various microorganisms.
In many bacteria, the degradation of D-galacturonic acid begins with its conversion to D-tagaturonate by the enzyme uronic acid isomerase. genome.jp D-tagaturonate is then reduced to D-altronate, which is subsequently converted to 2-dehydro-3-deoxy-D-gluconate. genome.jp This intermediate is phosphorylated to form 2-dehydro-3-deoxy-6-phospho-D-gluconate, which is finally cleaved into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, two key molecules that can enter central metabolic pathways like glycolysis and the citric acid cycle. genome.jpnih.gov
Fungi employ a slightly different pathway for D-galacturonic acid catabolism. Transcriptome analysis in Aspergillus niger has revealed a cluster of genes that are strongly induced in the presence of galacturonic acid. nih.gov This pathway involves a novel D-galacturonic acid reductase, and its conservation across many filamentous fungi suggests a common strategy for utilizing this sugar acid. nih.gov Ultimately, in fungi, D-galacturonic acid is catabolized to glycerol. genome.jp
The initial breakdown of pectin into these smaller, metabolizable units is carried out by a suite of extracellular enzymes, collectively known as pectinases. These include polygalacturonases, which hydrolyze the glycosidic bonds within the pectin chain, and pectin methylesterases, which remove the methyl groups from D-galacturonic acid methyl ester residues. microbenotes.comnih.gov The resulting oligogalacturonides are then transported into the cytoplasm for further degradation. nih.gov
Role of Methyl Esterification Patterns in Pectin-Mediated Intercellular Adhesion and Plant Cell Development
The degree and pattern of methyl esterification of homogalacturonan (HG), a major component of pectin, play a critical role in regulating plant cell wall properties and, consequently, plant development. nih.govjales.org Pectin is synthesized in the Golgi apparatus in a highly methyl-esterified state and is then secreted into the cell wall. jales.orgresearchgate.net Within the cell wall, pectin methylesterases (PMEs) catalyze the removal of these methyl ester groups. nih.govjales.org
The action of PMEs can result in two distinct patterns of de-esterification: blockwise and non-blockwise (or random). nih.gov
Blockwise de-esterification creates long, contiguous stretches of negatively charged carboxyl groups. These unesterified blocks can be cross-linked by calcium ions, forming a rigid gel-like structure often referred to as an "egg-box" model. nih.govyoutube.com This process stiffens the cell wall and is crucial for maintaining intercellular adhesion. nih.govnih.gov
Non-blockwise de-esterification results in a more random distribution of free carboxyl groups along the pectin chain. nih.gov This pattern is associated with cell wall loosening and expansion, as it can make the pectin backbone more susceptible to degradation by certain cell wall-degrading enzymes. jales.orgnumberanalytics.com
Cell Growth and Expansion: A lower degree of methyl esterification, leading to cell wall stiffening, can restrict cell expansion, while a higher degree of esterification or random de-esterification promotes flexibility and growth. numberanalytics.combiorxiv.org
Fruit Ripening: During fruit ripening, PME activity often increases, leading to the demethylesterification of pectin, cell wall loosening, and subsequent fruit softening. numberanalytics.com
Therefore, the spatial and temporal regulation of D-galacturonic acid methyl ester patterns within pectin is a key mechanism for controlling the mechanical properties of the cell wall, which in turn governs intercellular adhesion and directs plant growth and development. nih.govfrontiersin.org
Influence on Pectin's Interaction with Ions and Biomacromolecules
The degree of methyl esterification of D-galacturonic acid residues within the pectin polymer significantly influences its interactions with ions and other biomacromolecules. The carboxyl group of galacturonic acid can be either in its acidic form or as a negatively charged carboxylate ion, depending on the pH. researchgate.net When methyl-esterified, this carboxyl group is neutralized.
Interaction with Ions:
The most significant interaction is with divalent cations, particularly calcium (Ca²⁺). youtube.comresearchgate.net Pectins with a low degree of methyl esterification (low DM pectins) have a higher density of free carboxyl groups. mdpi.com These negatively charged groups can bind with positively charged calcium ions, creating cross-links between different pectin chains. youtube.com This interaction is fundamental to the formation of pectin gels, famously described by the "egg-box" model, where calcium ions sit in the cavities formed by the aligned galacturonic acid chains, acting as a bridge. youtube.com This cross-linking increases the rigidity and strength of the pectin network. youtube.com The effectiveness of this binding is influenced by pH; as the pH increases, more carboxyl groups become negatively charged, enhancing the binding of calcium and strengthening the gel. youtube.com
This ability to interact with divalent cations also has implications for mineral bioaccessibility in food. Pectin can bind to minerals like calcium and iron, potentially reducing their absorption. researchgate.net The strength of this interaction, and therefore the impact on bioaccessibility, is directly related to the degree of methyl esterification, with lower DM pectins having a higher mineral binding capacity. researchgate.net
Interaction with Biomacromolecules:
The charge density of pectin, dictated by the degree of methyl esterification, also governs its interactions with other biomacromolecules, such as proteins. For instance, pectin is used as a stabilizer in acidified milk drinks due to its ability to adsorb onto the surface of casein micelles. nih.gov This adsorption is driven by electrostatic interactions (electrosorption) and occurs at a pH below 5.0, where the casein micelles have positive charges that can interact with the negative charges on the pectin. nih.gov The amount of pectin adsorbed and the thickness of the adsorbed layer increase with decreasing pH. nih.gov
The degree of methyl esterification also affects the interaction of pectin with enzymes. Pectins with a high degree of methyl esterification are the preferred substrates for pectin lyases, while pectate lyases act on de-esterified pectins. researchgate.net This specificity highlights how the modification of D-galacturonic acid residues directs enzymatic activity.
Enzymatic and Non-Enzymatic Degradation Mechanisms Involving D-Galacturonic Acid Methyl Ester
The degradation of pectin, a polymer rich in D-galacturonic acid methyl ester, can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Degradation:
A variety of microorganisms, including bacteria and fungi, produce a battery of enzymes collectively known as pectinases to break down pectin. microbenotes.comnih.gov This enzymatic degradation is a crucial part of the carbon cycle and is also harnessed for various industrial applications. microbenotes.com The primary enzymes involved are:
Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of D-galacturonic acid methyl ester residues, removing the methyl group and releasing methanol (B129727). nih.govresearchgate.net This action exposes the negatively charged carboxyl groups, making the pectin chain susceptible to other enzymes. nih.gov
Polygalacturonases (PGs): These hydrolases cleave the α-1,4-glycosidic linkages within the homogalacturonan backbone through the addition of water. microbenotes.comnih.gov They can be further classified as endo-PGs, which act randomly within the chain, and exo-PGs, which act from the ends. microbenotes.com
Pectin Lyases (PNLs or PLs) and Pectate Lyases (PGLs): These enzymes also cleave the glycosidic linkages but do so via a β-elimination reaction, which results in the formation of an unsaturated bond at the non-reducing end of the newly formed oligomer. nih.govtandfonline.com Pectin lyases preferentially act on highly methylated pectin, whereas pectate lyases target the de-esterified regions. researchgate.net
The coordinated action of these enzymes efficiently depolymerizes the complex pectin structure into smaller oligosaccharides and monosaccharides that can be metabolized by the microorganisms. nih.gov
Non-Enzymatic Degradation:
Pectin can also be degraded through non-enzymatic chemical processes:
β-Elimination: At a pH greater than 6.0 and under high temperatures, the glycosidic linkage adjacent to a methyl-esterified galacturonic acid residue can be cleaved through a β-elimination reaction. tandfonline.com This process is a significant pathway for pectin degradation during thermal processing of foods. researchgate.net
Acid Hydrolysis: Harsh acidic conditions can also lead to the hydrolysis of the glycosidic bonds in the pectin backbone, causing depolymerization. tandfonline.com
Thermal Degradation and Decarboxylation: Heating D-galacturonic acid can lead to a decarboxylation reaction, where carbon dioxide is released. nih.gov This degradation reaction can lead to the formation of various chromophoric substances, contributing to browning during the caramelization of sugar acids. nih.gov
Chemical Modification and Degradation: Specific chemical reactions can be used to degrade pectins at the methyl-esterified galacturonic acid residues. For example, a method involving conversion to hydroxamic acids followed by a Lossen rearrangement can specifically cleave these residues. nih.gov
Both enzymatic and non-enzymatic degradation pathways play significant roles in the transformation of pectin in natural and industrial settings, influencing the structure and properties of pectin-containing materials.
Applications of D Galacturonic Acid Methyl Ester and Methyl Esterified Oligomers in Materials Science and Biotechnology Research
Engineering of Pectin-Based Materials with Modulated Methyl Esterification for Advanced Research Applications
The degree of methyl esterification (DM) is a critical parameter in the design of pectin-based materials, particularly hydrogels, for a variety of research applications. researchgate.netnih.gov The DM value, which represents the percentage of carboxyl groups of galacturonic acid units that are esterified with methanol (B129727), directly influences the physicochemical properties and gelling mechanisms of pectin (B1162225). nih.gov
High-methoxyl pectins (HMP), with a DM greater than 50%, and low-methoxyl pectins (LMP), with a DM below 50%, form gels through different mechanisms. HMP form gels in the presence of high concentrations of sugar and at a low pH, where hydrogen bonds and hydrophobic interactions are the primary forces. In contrast, LMP form gels in the presence of divalent cations, such as calcium, which create ionic bridges between the free carboxyl groups of different pectin chains, a process often described by the "egg-box" model. This ability to control the gelling behavior by modulating the DM allows for the engineering of pectin-based materials with tailored properties for specific applications in materials science.
Research has demonstrated the significant impact of DM on the properties of pectin-based emulsions and hydrogels. For instance, in oil-in-water emulsions, the stability and oil droplet size are influenced by the pectin concentration and its DM. A study on citrus pectin showed that emulsions stabilized with 2% medium or high methyl-esterified pectin resulted in smaller and more stable oil droplets compared to those with low methyl-esterified pectin. researchgate.net The latter tended to form gel-like structures that entrapped the oil droplets. researchgate.net
The following table summarizes research findings on the effect of the degree of methyl-esterification on the properties of pectin-based materials:
Table 1: Influence of Degree of Methyl Esterification (DM) on Pectin-Based Material Properties| Pectin Source | Degree of Methyl Esterification (DM) | Material Type | Key Research Findings |
|---|---|---|---|
| Citrus | 99%, 66%, and 14% | Oil-in-water emulsion | Emulsions with medium (66%) and high (99%) DM pectin had smaller and more stable oil droplets. Low DM (14%) pectin formed gel-like structures. researchgate.net |
| Apple | 70-75% | Powder | Commercially available for use as a substrate in studying pectinase (B1165727) activity and bacterial degradation. sigmaaldrich.com |
| Various Plants | 5-40% | Homogalacturonan fractions | These naturally occurring low DM pectins were analyzed to understand their structure-function relationships. nih.govnih.gov |
These findings highlight the potential to fine-tune the properties of pectin-based materials for advanced research applications, such as controlled release systems and scaffolds for tissue engineering, by carefully selecting or modifying the degree of methyl esterification.
Utilization as Precursors for Synthesizing Complex Carbohydrates with Defined Methylation
D-galacturonic acid methyl ester and its oligomers are valuable precursors in the chemical synthesis of complex carbohydrates with precisely defined methylation patterns. rsc.org This synthetic control is crucial for studying the structure-function relationships of pectic oligosaccharides, which play significant roles in various biological processes.
A key strategy for the synthesis of selectively methyl-esterified oligomers of galacturonic acid involves a multi-step process starting from readily available monosaccharides. For example, researchers have successfully prepared monomethyl-esterified trigalacturonans from galactose pentaacetate. rsc.org This process typically involves:
Preparation of Building Blocks: Monomeric building blocks are synthesized on a large scale from a suitable starting material like galactose pentaacetate. rsc.org
Glycosylation: Glycosylation reactions are carried out between glycosyl donors and acceptors to form the desired oligosaccharide backbone. Techniques such as n-pentenyl glycosylation have been employed, achieving yields of the desired α-anomers in the range of 50 to 74%. rsc.org
Oxidation: The resulting oligogalactans are then subjected to oxidation at the C-6 position. The choice of protecting groups at this position determines whether a carboxylic acid or its corresponding methyl ester is formed. rsc.org
This synthetic approach allows for the introduction of methyl esters in a regiocontrolled manner, enabling the creation of a wide range of well-defined methyl-esterified oligogalacturonides. rsc.org These synthetic oligosaccharides are invaluable tools for investigating the specific roles of methylation patterns in the biological activities of pectins.
Research into Modulating Biopolymer Functionality via Methyl Esterification Control
The control of methyl esterification is a key area of research for modulating the functionality of biopolymers, particularly pectin, in various biotechnological applications. researchgate.netfrontiersin.org The degree and pattern of methyl esterification influence not only the physical properties of pectin but also its interactions with other molecules and biological systems. nih.govnih.govfrontiersin.orgnih.gov
The functionality of pectin in biological contexts is closely linked to its methyl-esterification status. nih.govnih.gov For instance, the de-esterification of pectin in plant cell walls by the enzyme pectin methylesterase (PME) plays a crucial role in plant development, cell adhesion, and defense against pathogens. frontiersin.orgnih.govfrontiersin.org The activity of PMEs can be modulated by pectin methylesterase inhibitors (PMEIs), providing a natural mechanism for controlling pectin's functionality. nih.gov
Research has shown that the degree of methyl esterification can influence the immunomodulatory and anti-inflammatory properties of pectin. nih.gov For example, low methyl-esterified pectin has been shown to have different effects on the immune system compared to high methyl-esterified pectin. nih.gov Furthermore, the pattern of methyl esterification, whether random or in blocks, can affect how pectin is recognized and degraded by enzymes, which in turn influences its biological activity. researchgate.net
Recent studies have explored how the methyl-esterification of pectin affects its interaction with intestinal epithelial cells and its potential role in gut health. rsc.org It has been observed that pectins with different degrees of methyl esterification can modulate the expression of tight junction genes and influence inflammatory responses in intestinal cells. rsc.org For example, low DM pectins have been shown to possess potent anti-inflammatory properties. rsc.org
The following table presents research findings on the modulation of biopolymer functionality through the control of methyl esterification:
Table 2: Modulation of Biopolymer Functionality by Methyl Esterification| Research Focus | Pectin DM | Key Findings |
|---|---|---|
| Plant Cell Wall Mechanics | Varied | PME activity, which alters DM, can lead to either softening or stiffening of the cell wall, affecting plant growth. frontiersin.org |
| Plant Defense | High DM | Higher DM can make pectin less susceptible to degradation by fungal enzymes, enhancing plant resistance. nih.gov |
| Immunomodulation | Low vs. High DM | Different degrees of methyl esterification impact the immunomodulatory and anti-inflammatory properties of pectin. nih.gov |
| Gut Health | Low DM (DM18) vs. High DM (DM88) | Both low and high DM pectins can counteract inflammation in intestinal epithelial cells, with low DM pectins showing potent anti-inflammatory effects. rsc.org |
This body of research underscores the importance of understanding and controlling pectin's methyl esterification to harness its full potential in biotechnology and materials science. By precisely tuning this chemical feature, scientists can design biopolymers with specific functionalities for a wide range of applications.
Future Research Trajectories and Interdisciplinary Opportunities in D Galacturonic Acid Methyl Ester Studies
Development of Novel Methodologies for Comprehensive Methylation Pattern Elucidation
The functional properties of pectins, such as their ability to form gels, are intrinsically linked to the degree of methylation (DM) and the specific arrangement of D-galacturonic acid methyl ester residues along the homogalacturonan backbone. nih.gov Consequently, the development of precise and efficient analytical methods to decode these methylation patterns is a critical area of ongoing research. While traditional methods like titration and colorimetric assays exist, they often face limitations with small sample sizes or interference from other compounds. mdpi.comnih.gov
Modern approaches offer greater sensitivity and detail. Chromatographic techniques, in particular, have proven robust. One method involves alkaline hydrolysis to release methanol (B129727), followed by analysis using ion exclusion chromatography (IEC) to quantify methanol and anion exchange chromatography (AEC) to determine the galacturonic acid content. nih.gov Gas chromatography (GC) can also be used to measure the methanol released after base hydrolysis. usda.gov High-performance liquid chromatography (HPLC) is another valuable tool for the simultaneous determination of both the degree of methylation and acetylation following saponification. mdpi.com
For a more in-depth analysis of the distribution of methyl esters, advanced techniques are being employed. Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MSⁿ) allows for the detailed analysis of oligogalacturonides—short chains of galacturonic acid residues. nih.govfrontiersin.org This method can identify the precise sequence of methylated and non-methylated units within the pectin (B1162225) chain. nih.govfrontiersin.org For instance, analysis has revealed that in some plant-derived pectins, mono- and di-esterified oligomers are more prevalent, suggesting a random pattern of methylation. nih.govfrontiersin.org
Other innovative strategies include:
¹H NMR Spectroscopy: A straightforward method for determining the degree of methylation in chemically modified pectins. nih.gov
Lateral Flow Assays (LFA): A novel, rapid assessment method using antibodies that recognize different degrees and patterns of pectin methyl-esterification, providing results in minutes. digitellinc.com
Chemical Degradation: A method where esterified galacturonic acids are first reduced to galactose with sodium borohydride, followed by selective cleavage of the galactose glycosidic linkages using liquid hydrogen fluoride, allowing for the quantification of contiguous non-esterified residues. nih.gov
These evolving methodologies are crucial for establishing clear structure-function relationships in pectins, which is essential for their application in research and industry.
Advanced Understanding of Enzymatic Specificity and Catalysis Mechanisms
The modification of D-galacturonic acid methyl esters in nature is primarily carried out by a class of enzymes known as pectin methylesterases (PMEs). cirad.fr These enzymes catalyze the de-esterification of the homogalacturonan backbone of pectin, releasing methanol and protons, which converts the methyl ester back into a free carboxyl group. hilarispublisher.comjales.org A deeper understanding of the specificity and catalytic action of PMEs is a significant area of future research.
PMEs exhibit remarkable diversity in their action and origin. They are found in plants, fungi, and bacteria, with distinct characteristics. nih.gov Plant and fungal PMEs, for example, differ in their pH dependence and substrate specificity. nih.gov Even within plants, multiple PME isoforms exist, which vary in their molecular mass and action patterns. flinders.edu.au The enzymes can act in different modes:
Random Action: Often associated with fungal PMEs, this mode involves the random removal of methyl esters, which tends to promote the action of other cell-wall-degrading enzymes, leading to cell wall loosening. cirad.frresearchgate.net
Linear Action: More typical of plant PMEs, this process removes methyl esters in a block-wise fashion, creating long stretches of negatively charged carboxyl groups. hilarispublisher.comresearchgate.net
The catalytic mechanism of PMEs has been elucidated as a double-displacement reaction. hilarispublisher.com Specific amino acid residues are critical for this process. For example, in one model, Aspartate-157 acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. ebi.ac.uk The resulting tetrahedral intermediate is stabilized by an "anion hole" formed by Glutamine-113 and Glutamine-135. ebi.ac.uk Subsequently, Aspartate-136 acts as a general acid to facilitate the release of methanol. ebi.ac.uk
Future research will likely focus on several key areas:
Isoform Specificity: Characterizing the unique substrate preferences and action patterns of the thousands of predicted PME sequences. flinders.edu.au
Structural Biology: Using X-ray crystallography to gain a better understanding of the PME-pectin interaction, although overexpression of plant PMEs for such studies has proven difficult. cirad.frresearchgate.net
Inhibitor Development: Screening for and characterizing novel chemical inhibitors that can selectively target specific PMEs, particularly distinguishing between plant and microbial enzymes. This could provide new tools for research and biotechnology. nih.gov
Rational Design of D-Galacturonic Acid Methyl Ester-Containing Biopolymers for Targeted Research
Leveraging a detailed understanding of D-galacturonic acid methyl ester chemistry and enzymatic modification opens the door to the rational design of novel biopolymers with precisely controlled properties for specific applications. This interdisciplinary field combines polymer chemistry, biochemistry, and materials science to create functional materials from a renewable biological resource.
One successful example of rational design involves the morphological modification of Poly-D-galacturonic acid methyl ester through graft copolymerization. researchgate.net In a notable study, Methyl Methacrylate (B99206) (MMA) was grafted onto the Poly-D-galacturonic acid methyl ester backbone using a radical polymerization technique. researchgate.net This modification resulted in a novel biopolymer with a significantly enhanced capacity for the selective adsorption of rare earth elements like Samarium (Sm(III)) and Neodymium (Nd(III)) from wastewater, demonstrating a targeted application in environmental remediation. researchgate.net
Another avenue of rational design focuses on manipulating the intrinsic properties of pectin, such as its ability to form gels. The gelling properties are directly related to the degree and distribution of D-galacturonic acid methyl ester groups. nih.gov By chemically controlling the methylation or by reducing the methyl ester groups to primary alcohols, researchers can create a library of modified pectins. nih.gov These new biopolymers can then be studied to understand how specific modifications affect their rheological properties and their interactions with degrading enzymes, leading to the development of custom gelling agents for food or pharmaceutical applications. nih.gov
Future research in this area will likely expand to include:
Bio-nano-packaging: Utilizing the unique properties of pectin and its derivatives to create advanced, biodegradable packaging materials. chemodex.com
Drug Delivery: Designing pectin-based hydrogels with controlled degradation rates for the targeted release of therapeutic agents.
Functional Foods: Modifying the pectin composition of fruits and vegetables through controlled enzymatic action to enhance texture, stability, and health benefits. flinders.edu.au
The rational design of these biopolymers represents a shift from simply using naturally available pectin to engineering bespoke materials from the ground up, with the D-galacturonic acid methyl ester unit serving as a key modifiable component.
Q & A
Q. What are the established methods for synthesizing D-galacturonic acid methyl ester in laboratory settings?
D-Galacturonic acid methyl ester is typically synthesized via esterification of D-galacturonic acid using methanol under acidic catalysis. The reaction requires controlled pH and temperature (e.g., 50–60°C) to optimize yield while minimizing degradation. Post-synthesis purification often involves column chromatography or recrystallization to isolate the ester from unreacted acid and byproducts. Purity can be verified using NMR (e.g., δ 3.7 ppm for the methyl ester group) and HPLC with UV detection at 210 nm .
Q. How can researchers confirm the structural integrity of D-galacturonic acid methyl ester post-synthesis?
Structural validation relies on tandem analytical techniques:
- FT-IR : Confirms ester bonds via absorption bands at 1740–1750 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C–O ester stretch).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode typically shows [M+Na]⁺ peaks at m/z 234.
- NMR : ¹H NMR detects the methyl ester proton at δ 3.7 ppm and anomeric protons of galacturonic acid between δ 5.2–5.5 ppm .
Q. What are the standard protocols for quantifying D-galacturonic acid methyl ester in plant or microbial extracts?
Quantification often employs enzymatic assays (e.g., using galacturonase to hydrolyze the ester) coupled with colorimetric detection of liberated uronic acids via the 3,5-dimethylphenol method. Alternatively, reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% H₃PO₄ in water/acetonitrile) provides precise quantification at µg/mL sensitivity .
Advanced Research Questions
Q. How does D-galacturonic acid methyl ester influence pectin metabolism in plant cell walls during ripening?
The methyl ester is a key intermediate in pectin demethylation, which regulates cell wall rigidity. Enzymes like pectin methylesterase (PME) hydrolyze the ester to form D-galacturonic acid, altering cell wall porosity and facilitating fruit softening. Studies in strawberries (Fragaria) show that isotopic labeling (¹³C-methyl groups) can track ester turnover and its correlation with PME activity during ripening .
Q. What analytical challenges arise when distinguishing D-galacturonic acid methyl ester from its isomers in complex matrices?
Isomers like methyl glucuronate or mannuronic acid esters may co-elute in chromatographic separations. Resolution requires:
- Chiral HPLC columns (e.g., Chirobiotic T) for enantiomeric separation.
- Tandem MS/MS with collision-induced dissociation (CID) to differentiate fragment patterns (e.g., m/z 85 for galacturonic acid vs. m/z 73 for glucuronic acid derivatives).
- Enzymatic specificity : Use of α-galacturonidase to confirm substrate specificity .
Q. How do microbial communities metabolize D-galacturonic acid methyl ester in soil ecosystems?
Certain bacteria (e.g., Clavibacter michiganensis) lack pathways to utilize the ester, while others (e.g., Luteimonas viscosa) hydrolyze it via extracellular esterases. ECO MicroPlate assays (Biolog) with the ester as a sole carbon source can profile microbial functional diversity. Negative growth responses in some strains suggest metabolic incompatibility or toxicity at high concentrations .
Q. What experimental strategies address contradictions in reported dissociation constants (pKa) of D-galacturonic acid methyl ester?
Discrepancies in pKa values (e.g., 3.2 vs. 3.5) arise from solvent polarity and temperature variations. Use potentiometric titration in non-aqueous media (e.g., DMSO) to minimize ester hydrolysis. Validate results with computational methods (e.g., COSMO-RS simulations) to account for solvent effects. Consistency across multiple techniques (e.g., UV-Vis pH titrations) is critical .
Q. How does the methyl ester group affect the stability of D-galacturonic acid under varying pH conditions?
The ester group enhances stability in acidic environments (pH 2–4) but undergoes rapid hydrolysis above pH 7.5. Degradation kinetics can be modeled using Arrhenius equations, with activation energy (~45 kJ/mol) derived from temperature-controlled studies. Storage recommendations: lyophilized form at –20°C in inert atmospheres (N₂) to prevent oxidation .
Methodological Guidance
Q. What controls are essential when studying D-galacturonic acid methyl ester in in vitro enzyme assays?
Include:
- Negative controls : Substrate-free reactions to detect background interference.
- Inhibitor controls : EDTA to chelate metal-dependent enzymes (e.g., PME).
- Stability controls : Parallel assays at 4°C to assess non-enzymatic hydrolysis. Data normalization to protein content (Bradford assay) is mandatory for reproducibility .
Q. How can researchers optimize protocols for detecting trace levels of D-galacturonic acid methyl ester in environmental samples?
Pre-concentration via solid-phase extraction (C18 cartridges) improves detection limits. Derivatization with trimethylsilyl (TMS) groups enhances volatility for GC-MS analysis. For LC-MS/MS, use hydrophilic interaction liquid chromatography (HILIC) to retain polar esters. Spike recovery experiments (80–120%) validate method accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
